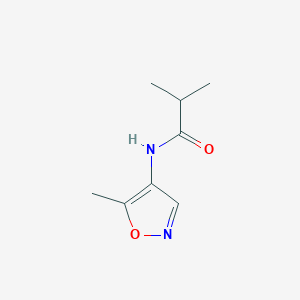
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMPA, which stands for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. AMPA is an agonist that selectively binds to the glutamate receptor, which is located in the central nervous system.
作用機序
AMPA selectively binds to the glutamate receptor, which is a type of ionotropic receptor that is involved in the transmission of excitatory signals in the central nervous system. The binding of AMPA to the glutamate receptor leads to the opening of ion channels, which allows the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in synaptic strength and plasticity.
生化学的および生理学的効果
The binding of AMPA to the glutamate receptor leads to the activation of various downstream signaling pathways, which can have both biochemical and physiological effects. For example, the influx of calcium ions can activate enzymes that are involved in the synthesis of new proteins and the remodeling of the cytoskeleton. These changes can lead to the formation of new synapses and the strengthening of existing synapses, which are critical for learning and memory.
実験室実験の利点と制限
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide has several advantages for use in lab experiments. It is a selective agonist that binds specifically to the glutamate receptor, which allows for precise control of the experimental conditions. It also has a high affinity for the receptor, which means that it can elicit a strong response even at low concentrations.
However, there are also some limitations to using AMPA in lab experiments. One of the main limitations is that it is a relatively small molecule, which means that it may not be able to penetrate the cell membrane and reach its target receptors. It also has a short half-life, which means that it may rapidly degrade in the body and lose its effectiveness.
将来の方向性
There are several future directions for research on 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide. One area of research is the development of new AMPA receptor agonists that have improved pharmacokinetic properties and can penetrate the cell membrane more effectively. Another area of research is the investigation of the role of AMPA receptors in various neurological disorders, such as epilepsy and Alzheimer's disease. Finally, there is a need for further research on the downstream signaling pathways that are activated by AMPA receptors, as this could lead to the development of new therapies for a wide range of neurological and psychiatric disorders.
合成法
The synthesis of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide involves a series of chemical reactions. The starting material is 5-methyl-4-isoxazolecarboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylalanine to give 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide.
科学的研究の応用
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide has been extensively studied for its potential applications in scientific research. It has been used as a research tool to investigate the role of glutamate receptors in various physiological and pathological processes. AMPA has been shown to play a critical role in synaptic plasticity, which is the ability of the brain to change and adapt in response to experiences. It has also been implicated in various neurological disorders, such as epilepsy, Alzheimer's disease, and stroke.
特性
CAS番号 |
108512-01-2 |
|---|---|
製品名 |
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide |
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)8(11)10-7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11) |
InChIキー |
CLGIZNNLWVSRJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)NC(=O)C(C)C |
正規SMILES |
CC1=C(C=NO1)NC(=O)C(C)C |
同義語 |
Propanamide, 2-methyl-N-(5-methyl-4-isoxazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



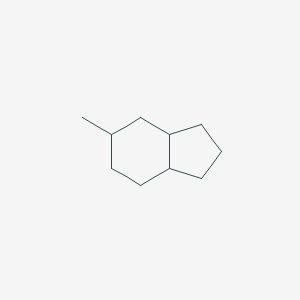
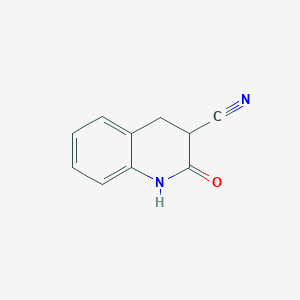
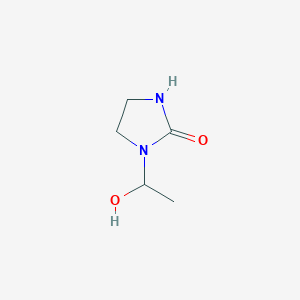


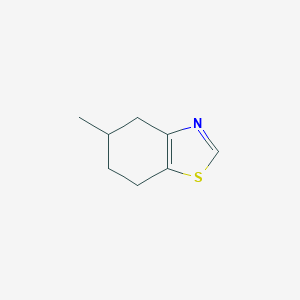

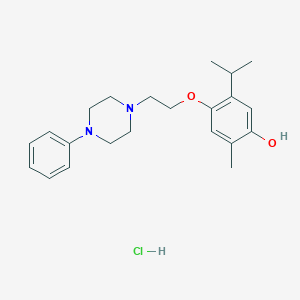
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
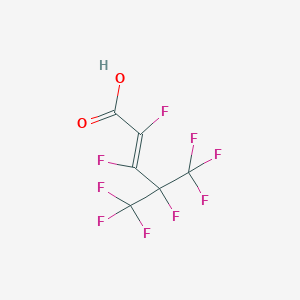
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
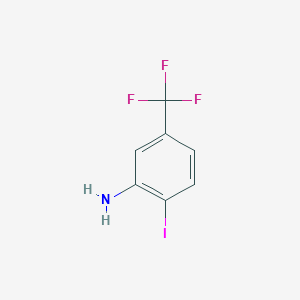
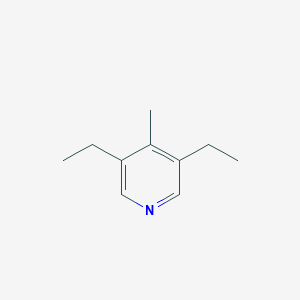
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)